molecular formula C7H12N4 B124561 3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide CAS No. 141702-17-2

3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide

Cat. No. B124561
CAS RN: 141702-17-2
M. Wt: 152.2 g/mol
InChI Key: JNNGPMYGJBTANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide, also known as SR9009, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) and has been shown to have a range of biochemical and physiological effects.

Scientific Research Applications

3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide has a range of potential applications in scientific research. It has been shown to have a significant impact on metabolism and energy regulation, making it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide has been shown to have anti-inflammatory and anti-cancer properties, making it a potentially valuable tool in the fight against cancer.

Mechanism of Action

3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide works by binding to and activating a protein known as Rev-erbα. This protein is involved in the regulation of various metabolic processes, including glucose and lipid metabolism. When activated, Rev-erbα increases the expression of genes involved in energy metabolism, leading to increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects
3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide has a range of biochemical and physiological effects. It has been shown to increase energy expenditure, improve glucose and lipid metabolism, and reduce inflammation. Additionally, it has been shown to improve endurance and physical performance, making it a potentially valuable tool for athletes and fitness enthusiasts.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide for lab experiments is its specificity. It has been shown to have a high degree of selectivity for Rev-erbα, making it a valuable tool for studying the role of this protein in metabolic processes. Additionally, 3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide has been shown to have a low toxicity profile, making it a relatively safe compound to work with. However, one limitation of 3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide is its high cost, which may limit its use in some research settings.

Future Directions

There are a number of potential future directions for research on 3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide. One area of interest is its potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, further research is needed to fully understand the mechanisms underlying its anti-inflammatory and anti-cancer properties. Finally, there is potential for the development of new compounds based on the structure of 3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide that may have even greater specificity and efficacy.

Synthesis Methods

3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide is synthesized using a multi-step process that involves the reaction of various chemical intermediates. The process starts with the reaction of 4-chloropyrazole with ethyl acetoacetate to form 4-chloropyrazol-3-one. This is followed by the reaction of 4-chloropyrazol-3-one with methylamine to form 3-methyl-4-chloropyrazol-5-one. The final step involves the reaction of 3-methyl-4-chloropyrazol-5-one with guanidine hydrochloride to form 3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide.

properties

CAS RN

141702-17-2

Product Name

3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide

Molecular Formula

C7H12N4

Molecular Weight

152.2 g/mol

IUPAC Name

3,4,5-trimethylpyrazole-1-carboximidamide

InChI

InChI=1S/C7H12N4/c1-4-5(2)10-11(6(4)3)7(8)9/h1-3H3,(H3,8,9)

InChI Key

JNNGPMYGJBTANJ-UHFFFAOYSA-N

SMILES

CC1=C(N(N=C1C)C(=N)N)C

Canonical SMILES

CC1=C(N(N=C1C)C(=N)N)C

synonyms

1H-Pyrazole-1-carboximidamide, 3,4,5-trimethyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.